An In-depth Technical Guide to 2-Ethoxy-1,3-thiazole-5-carbaldehyde: Synthesis, Reactivity, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 2-Ethoxy-1,3-thiazole-5-carbaldehyde: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in diverse biological interactions make it a "privileged" structure in drug design.[2][3] Within this class, 2-Ethoxy-1,3-thiazole-5-carbaldehyde emerges as a highly versatile and valuable building block. The presence of an ethoxy group at the 2-position modulates the electronic character of the ring, while the aldehyde at the 5-position provides a reactive handle for extensive synthetic diversification. This guide offers an in-depth exploration of the core chemical properties of 2-Ethoxy-1,3-thiazole-5-carbaldehyde, from its synthesis and spectral characterization to its reactivity and strategic application in the development of novel therapeutic agents. The protocols and mechanistic insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this potent intermediate in their synthetic programs.
Core Physicochemical and Spectroscopic Profile
2-Ethoxy-1,3-thiazole-5-carbaldehyde is a stable, yet reactive, organic compound whose utility is underpinned by its distinct physicochemical properties. A summary of its key identifiers and characteristics is presented below.
| Property | Value | Source(s) |
| Chemical Name | 2-Ethoxy-1,3-thiazole-5-carbaldehyde | [4] |
| CAS Number | 220389-76-4 | [4] |
| Molecular Formula | C₆H₇NO₂S | [4][5] |
| Molecular Weight | 157.19 g/mol | [4][5] |
| Canonical SMILES | CCOC1=NC=C(S1)C=O | |
| InChI Key | NDUWJHRKDYXRAD-UHFFFAOYSA-N | |
| Appearance | (Typically) Off-white to yellow solid | General chemical knowledge |
| Hazard Class | Irritant | [5] |
Spectroscopic Characterization
The structural identity of 2-Ethoxy-1,3-thiazole-5-carbaldehyde is unequivocally confirmed through standard spectroscopic techniques. The expected spectral data provides a reliable fingerprint for reaction monitoring and quality control.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is distinguished by several key signals. A characteristic singlet for the aldehydic proton is expected to appear far downfield (typically δ 9.8-10.0 ppm). The proton at the C4 position of the thiazole ring will present as a singlet in the aromatic region (δ ~8.0-8.5 ppm). The ethoxy group will be represented by a quartet (δ ~4.4-4.6 ppm, -OCH₂-) and a triplet (δ ~1.4-1.5 ppm, -CH₃), demonstrating their coupling.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will prominently feature the aldehydic carbonyl carbon at a characteristic downfield shift (δ ~180-185 ppm). The C2 and C5 carbons of the thiazole ring will also be distinct, with the C2 carbon (bearing the ethoxy group) appearing further downfield than a typical thiazole C2 due to the oxygen's influence. Aromatic carbons and the two carbons of the ethoxy group will appear at their expected shifts.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band corresponding to the C=O stretch of the conjugated aldehyde is expected around 1680-1700 cm⁻¹. Additional significant bands will include C-H stretching from the aromatic ring and alkyl chain, C=N and C=C stretching from the thiazole ring (around 1500-1600 cm⁻¹), and C-O stretching from the ether linkage.[6]
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 157, corresponding to the molecular formula C₆H₇NO₂S.
Synthesis and Mechanistic Pathways
The primary and most efficient route for the preparation of 2-Ethoxy-1,3-thiazole-5-carbaldehyde is the formylation of its precursor, 2-ethoxythiazole. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its reliability and applicability to electron-rich heterocyclic systems.[7][8]
The Vilsmeier-Haack Formylation: Mechanism
The causality behind this reaction's success lies in the generation of a mild, yet effective, electrophile—the Vilsmeier reagent—which can react with the activated thiazole ring. The 2-ethoxy group acts as an electron-donating group, increasing the nucleophilicity of the thiazole ring and directing the electrophilic substitution to the C5 position.
The reaction proceeds in three main stages:
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Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[7][9]
-
Electrophilic Aromatic Substitution: The electron-rich 2-ethoxythiazole attacks the Vilsmeier reagent, leading to the formation of a cationic intermediate (a sigma complex). Aromatization is restored by the loss of a proton.
-
Hydrolysis: The resulting iminium salt is stable until an aqueous workup, during which it is readily hydrolyzed to yield the final 2-Ethoxy-1,3-thiazole-5-carbaldehyde product.[8]
Caption: Vilsmeier-Haack reaction pathway for aldehyde synthesis.
Protocol: Synthesis of 2-Ethoxy-1,3-thiazole-5-carbaldehyde
This protocol is a self-validating system; successful synthesis will be confirmed by the spectroscopic data outlined in Section 1.1.
Materials:
-
2-Ethoxythiazole (1.0 equiv)
-
N,N-Dimethylformamide (DMF, 3.0 equiv)
-
Phosphorus oxychloride (POCl₃, 1.2 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of DMF in anhydrous DCM to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Add a solution of 2-ethoxythiazole in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Causality Note: This step neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Ethoxy-1,3-thiazole-5-carbaldehyde.
Chemical Reactivity and Synthetic Applications
The synthetic power of 2-Ethoxy-1,3-thiazole-5-carbaldehyde lies in the reactivity of its aldehyde functional group. This group serves as an electrophilic site, enabling a vast array of chemical transformations crucial for building molecular complexity.
Key Transformations:
-
Oxidation: The aldehyde can be smoothly oxidized to the corresponding 2-ethoxy-1,3-thiazole-5-carboxylic acid using standard oxidants like potassium permanganate or Jones reagent. This carboxylic acid is a key intermediate for amide coupling reactions.
-
Reduction: Selective reduction of the aldehyde to the primary alcohol, (2-ethoxy-1,3-thiazol-5-yl)methanol, is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: A powerful method for introducing nitrogen-containing substituents. The aldehyde reacts with a primary or secondary amine to form an imine in situ, which is then reduced (e.g., with sodium triacetoxyborohydride, STAB) to the corresponding amine. This is a cornerstone reaction in library synthesis for SAR studies.
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions allow for the conversion of the aldehyde into an alkene, providing a scaffold for further functionalization or for creating conjugated systems.
-
Condensation Reactions: The aldehyde readily condenses with various nucleophiles. For example, reaction with primary amines yields Schiff bases (imines), and reaction with active methylene compounds (e.g., malononitrile) in Knoevenagel condensations provides access to highly functionalized products.
Caption: Key synthetic transformations of the aldehyde group.
Strategic Role in Drug Discovery Programs
Thiazole-containing compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[10] 2-Ethoxy-1,3-thiazole-5-carbaldehyde is not an end product but a critical starting point for the exploration of chemical space around the thiazole core.
Its value in a drug discovery workflow is multifold:
-
Scaffold for Library Synthesis: The aldehyde allows for the rapid and systematic introduction of diverse chemical moieties via reactions like reductive amination and amide coupling (after oxidation). This enables the generation of large compound libraries necessary for high-throughput screening (HTS) and structure-activity relationship (SAR) elucidation.
-
Hit-to-Lead Optimization: Once an initial "hit" compound is identified, the aldehyde functionality provides a precise point for chemical modification to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, different amines can be introduced via reductive amination to probe specific pockets in a target protein.
Exemplar Drug Discovery Workflow
The following workflow illustrates how 2-Ethoxy-1,3-thiazole-5-carbaldehyde can be integrated into a typical hit-to-lead optimization campaign.
Caption: Hit-to-lead optimization workflow utilizing the subject compound.
Safety and Handling
2-Ethoxy-1,3-thiazole-5-carbaldehyde is classified as an irritant.[5] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Ethoxy-1,3-thiazole-5-carbaldehyde represents more than just a single chemical entity; it is a strategic tool for innovation in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the exceptional versatility of its aldehyde functional group, makes it an indispensable intermediate. By providing a reliable and adaptable platform for molecular elaboration, it empowers researchers to efficiently navigate the complex path of drug discovery, from initial library synthesis to the fine-tuning of lead candidates. A thorough understanding of its chemical properties, as detailed in this guide, is fundamental for any scientist aiming to exploit the full potential of the thiazole scaffold in the quest for novel therapeutics.
References
- Synthesis of 2-alkoxy-substituted thiophenes, 1,3-thiazoles, and related S-heterocycles via Lawesson's reagent-mediated cyclization under microwave irradiation: applications for liquid crystal synthesis. Journal of Organic Chemistry.
- 2-Ethoxy-1,3-thiazole-5-carbaldehyde | Tetrahedron. Tetrahedron.
- Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry.
- Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. Asian Journal of Chemistry.
- 2-Ethoxy-1,3-thiazole-5-carbaldehyde. ChemicalBook.
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
- Alkoxy‐amine linker‐supported synthesis of 2‐substituted benzothiazoles.
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Vilsmeier-Haack Reaction. Tokyo Chemical Industry Co., Ltd..
- 2-Ethoxythiazole | C5H7NOS | CID 61809.
- 2-ethoxythiazole, 15679-19-3. The Good Scents Company.
- 2-Ethoxythiazole >=99%, FG 15679-19-3. Sigma-Aldrich.
- 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid. PubChemLite.
- Synthesis of 2-hydroxythiazole derivatives.
- 5-ethoxy-2-phenyl-3,4-dihydro-2H-1,4-thiazine-6-carbaldehyde. ChemSynthesis.
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
- 2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- Thiamine. Wikipedia.
- Synthesis of Some New 5-(2-Substituted-1,3-thiazol-5-yl)-2-hydroxy Benzamides and Their 2-Alkoxy Derivatives as Possible Antifungal Agents.
- The preparation method of 2-thiazole carboxaldehyde compounds.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Thiazole derivatives: prospectives and biological applications.
- 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde | 92940-24-4. Benchchem.
- Overview of the Chemistry of 2-Thiazolines.
- Spectroscopic (FT-IR,1H and 13C NMR) characterization and density functional theory calculations for (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO).
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
- Spectra Problem #7 Solution. University of Calgary.
- 2-chloro-1,3-thiazole-5-carbaldehyde(95453-58-0) 1 h nmr. ChemicalBook.
- The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 220389-76-4 | 2-Ethoxy-1,3-thiazole-5-carbaldehyde | Tetrahedron [thsci.com]
- 5. 2-Ethoxy-1,3-thiazole-5-carbaldehyde [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
